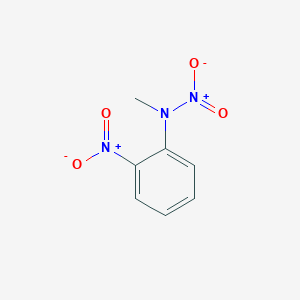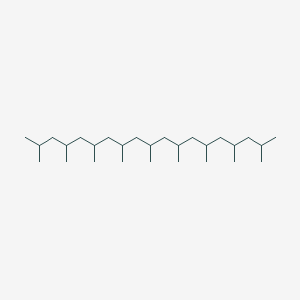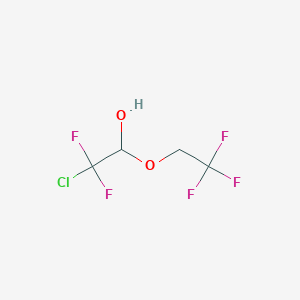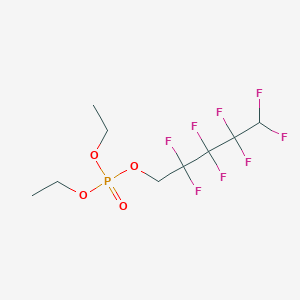
Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate is an organophosphorus compound characterized by the presence of eight fluorine atoms attached to a pentyl chain. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate typically involves the reaction of diethyl phosphite with a fluorinated alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form phosphoric acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, alkyl phosphates, and fluorinated organic compounds .
Applications De Recherche Scientifique
Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
Mécanisme D'action
The mechanism of action of diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate involves its interaction with molecular targets through its phosphate group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The fluorinated chain enhances the compound’s stability and lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A related compound with similar reactivity but without the fluorinated chain.
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated compound used in polymer chemistry.
Fumaric acid, di(2,2,3,3,4,4,5,5-octafluoropentyl) ester: A fluorinated ester with different functional groups
Uniqueness
Diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate is unique due to its combination of a phosphate group and a highly fluorinated chain. This combination imparts distinct chemical properties, such as high stability, lipophilicity, and reactivity, making it valuable in various applications .
Propriétés
Numéro CAS |
91847-53-9 |
|---|---|
Formule moléculaire |
C9H13F8O4P |
Poids moléculaire |
368.16 g/mol |
Nom IUPAC |
diethyl 2,2,3,3,4,4,5,5-octafluoropentyl phosphate |
InChI |
InChI=1S/C9H13F8O4P/c1-3-19-22(18,20-4-2)21-5-7(12,13)9(16,17)8(14,15)6(10)11/h6H,3-5H2,1-2H3 |
Clé InChI |
JAKKSZKVESNHNM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


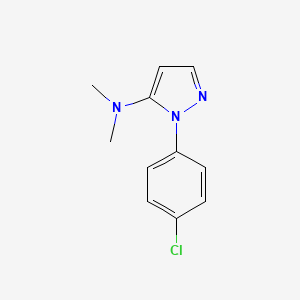
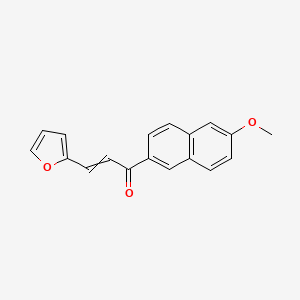
![1-{[2-(Dimethylamino)-2-oxoethoxy]amino}pyridin-1-ium chloride](/img/structure/B14344231.png)
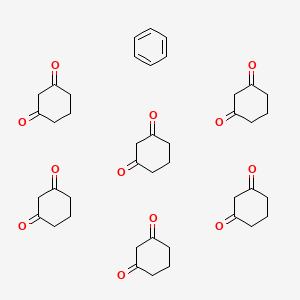

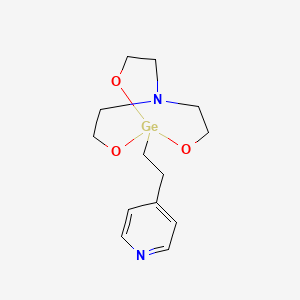
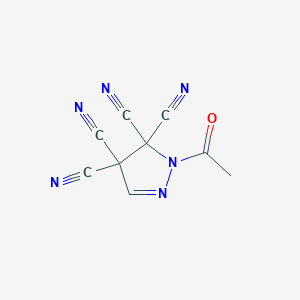
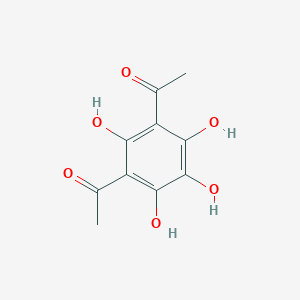
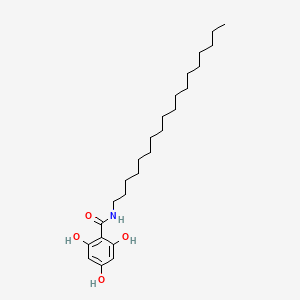
![Trimethyl[(3-pentadecylcyclohex-1-EN-1-YL)oxy]silane](/img/structure/B14344289.png)
